Benzo[f]quinolinium, 4-methyl-
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Overview
Description
Benzo[f]quinolinium, 4-methyl- is a derivative of benzo[f]quinoline, an aza-polynuclear aromatic nitrogen heterocycle. This compound is known for its blue-emitting fluorescence due to the extended π-π conjugation. It has been detected in coal tar, cigarette smoke, petroleum distillate, and urban air particulates. Despite its presence in pollutants, some derivatives of benzo[f]quinoline have shown significant biological properties, including antibacterial and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[f]quinolinium, 4-methyl- typically involves a two-step process: quaternization followed by a cycloaddition reaction. The quaternization step involves the reaction of benzo[f]quinoline with an alkylating agent to form the quaternary ammonium salt. This is followed by a cycloaddition reaction to form the final product .
Industrial Production Methods
the general approach involves large-scale synthesis using the same two-step process mentioned above, with optimization for yield and purity through the use of advanced techniques such as microwave or ultrasound irradiation .
Chemical Reactions Analysis
Types of Reactions
Benzo[f]quinolinium, 4-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxide derivatives, while reduction can yield various hydrogenated products .
Scientific Research Applications
Benzo[f]quinolinium, 4-methyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Studied for its potential anticancer activity, particularly against leukemia cells.
Industry: Utilized in the development of organic light-emitting devices (OLEDs) due to its fluorescent properties
Mechanism of Action
The mechanism of action of benzo[f]quinolinium, 4-methyl- involves its interaction with molecular targets such as topoisomerase II and ATP synthase. These interactions inhibit the function of these enzymes, leading to the compound’s biological effects. For example, inhibition of topoisomerase II can result in the disruption of DNA replication and cell division, contributing to its anticancer activity .
Comparison with Similar Compounds
Benzo[f]quinolinium, 4-methyl- can be compared with other similar compounds such as:
Benzo[f]quinoline: The parent compound, which lacks the quaternary ammonium group.
Benzo[f]quinolinium salts (BQS): These derivatives have shown excellent antifungal and antibacterial activities.
Pyrrolobenzo[f]quinolinium cycloadducts (PBQC): These compounds are synthesized via a cycloaddition reaction and have been studied for their biological activities
The uniqueness of benzo[f]quinolinium, 4-methyl- lies in its specific structural modifications, which enhance its biological activity and make it a valuable compound for various applications.
Properties
CAS No. |
33718-26-2 |
---|---|
Molecular Formula |
C14H12N+ |
Molecular Weight |
194.25 g/mol |
IUPAC Name |
4-methylbenzo[f]quinolin-4-ium |
InChI |
InChI=1S/C14H12N/c1-15-10-4-7-13-12-6-3-2-5-11(12)8-9-14(13)15/h2-10H,1H3/q+1 |
InChI Key |
XJBFCKVOZDMKMD-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC=CC2=C1C=CC3=CC=CC=C32 |
Origin of Product |
United States |
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